![molecular formula C19H19N3O4 B2810323 Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 1808089-27-1](/img/structure/B2810323.png)

Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

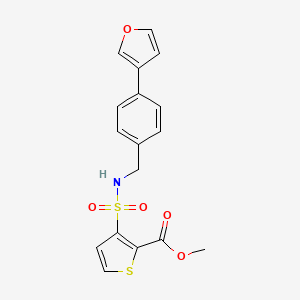

Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate (EPBPC) is a novel small molecule that has been developed to target a wide range of biological activities. EPBPC is a 4-substituted pyridine-3-carbonylhydrazone that has been used in a variety of scientific research applications, including in vivo and in vitro studies. EPBPC has a distinct pharmacodynamic profile, making it an attractive candidate for further research and development.

Scientific Research Applications

Crystal Structure Analysis

- The crystal structure of related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, shows molecular interactions generating a supramolecular layer, providing insights into molecular arrangement and interactions in the crystal lattice (Flores et al., 2014).

Synthesis and Reactivity

- The synthesis of some heterocyclic systems involving related compounds like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate showcases the reactivity and potential in forming complex molecular structures (Malzogu et al., 2000).

Pharmacological Properties

- Derivatives such as (E)-ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate have shown interesting pharmacological properties, and their crystal structure analysis reveals significant interactions like hydrogen bonds and π-interactions, hinting at their potential biological activity (Morales-Toyo et al., 2013).

Nonlinear Optical Properties

- The third-order nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, indicate potential applications in photonic devices due to significant optical limiting and high nonlinear optical behavior (Nair et al., 2022).

Antimicrobial Activity

- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, exhibit antimicrobial activity against various bacteria and fungi, suggesting the potential of related structures in developing new antimicrobial agents (Sarvaiya et al., 2019).

Mechanism of Action

Target of Action

Ethyl LipotF, also known as Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate, is a selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO) . FTO is an enzyme that plays a crucial role in energy homeostasis and lipid metabolism.

Mode of Action

Ethyl LipotF interacts with FTO by inhibiting its enzymatic activity . This inhibition leads to an increase in the levels of N6-methyladenosine (m6A) , a modification of RNA that plays a role in the post-transcriptional regulation of gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl LipotF is the m6A pathway . By inhibiting FTO, Ethyl LipotF increases the levels of m6A in RNA. This can lead to changes in the stability, splicing, and translation of m6A-modified RNAs, thereby affecting the expression of genes regulated by m6A.

Pharmacokinetics

It is soluble in ethanol and dmso , which suggests that it could be administered in a solution of these solvents. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.

Result of Action

The inhibition of FTO by Ethyl LipotF and the subsequent increase in m6A levels can lead to changes in gene expression . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated by m6A.

properties

IUPAC Name |

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKLGMSFWAEOPR-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl LipotF | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)

![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)

![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)

![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)